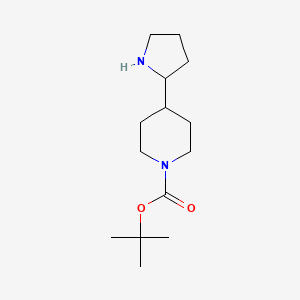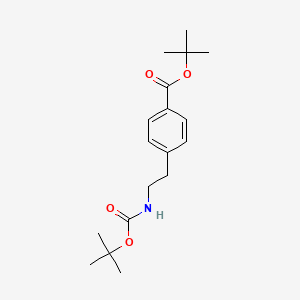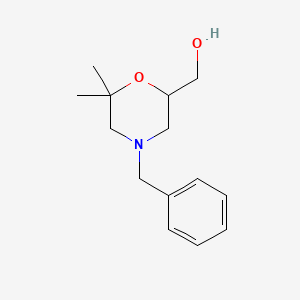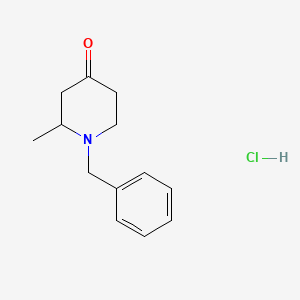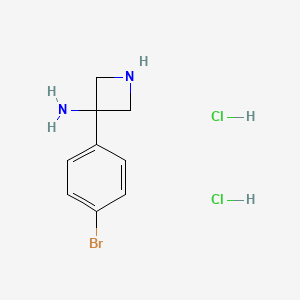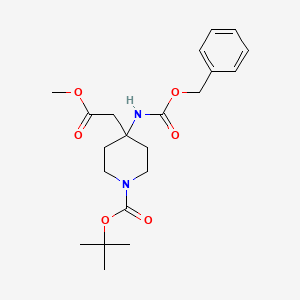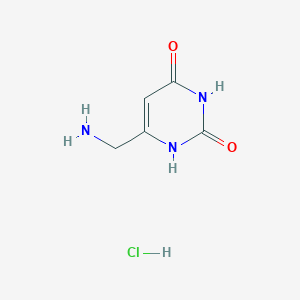![molecular formula C8H14ClNO2 B1377102 Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride CAS No. 1427380-41-3](/img/structure/B1377102.png)
Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Overview
Description
Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 1427380-41-3 . It has a molecular weight of 191.66 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates .Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H13NO2.ClH/c1-2-11-7(10)8-5-6(8)3-4-9-8;/h6,9H,2-5H2,1H3;1H . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Medicinal Applications
Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride and its derivatives have been extensively studied for their synthetic methodologies and potential medicinal applications. Key research areas include the synthesis of derivatives for antimalarial activities, the creation of azaheterocycles, and the exploration of their use in treating depression.
Antimalarial Activities : Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been prepared and evaluated for their in vitro activity against P. falciparum, showcasing potential antimalarial applications (Ningsanont et al., 2003).
Synthesis of Azaheterocycles : Research has developed synthetic methodologies for creating 3-azabicyclo[3.1.0]hexanes, which are valuable in synthesizing complex organic structures. These methodologies have expanded the toolkit for medicinal chemistry, providing new pathways for creating compounds with potential therapeutic uses (Kimura et al., 2015).
Treatment of Depression : A significant application is in the development of compounds targeting neuronal nicotinic acetylcholine receptors for the treatment of depression. The synthesis of 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride (SUVN-911) as a potent, selective, and orally active antagonist showcases the therapeutic potential of these compounds in mental health (Nirogi et al., 2020).
Chemical Synthesis and Structural Analysis
The chemical synthesis of ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride derivatives involves innovative techniques, including intramolecular reactions and the exploration of new synthetic routes. These studies contribute to a deeper understanding of the compound's chemical behavior and potential for further applications in drug development and beyond.
Innovative Synthetic Techniques : The synthesis of 3-azabicyclo[3.1.0]hexanes by insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom represents a significant advancement in the methodology, offering high yields and showcasing the versatility of these compounds in synthetic chemistry (Kimura et al., 2015).
Structural Analysis : X-ray crystallography studies have provided detailed insights into the structural aspects of these compounds, revealing the molecular packing and intermolecular interactions in the crystal structure. This knowledge is crucial for understanding the compound's properties and guiding further applications in medicinal chemistry and materials science (Ismiyev et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8-5-6(8)3-4-9-8;/h6,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDMSBUYKVFAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



